molecular formula C6H12N2S B2586231 (1-Cyclopropylethyl)thiourea CAS No. 1153366-20-1

(1-Cyclopropylethyl)thiourea

Cat. No. B2586231
CAS RN: 1153366-20-1
M. Wt: 144.24
InChI Key: KURWPKAMJYNJSU-UHFFFAOYSA-N
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Description

“(1-Cyclopropylethyl)thiourea” is an organosulfur compound with the CAS Number: 1153366-20-1 . It has a molecular weight of 144.24 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The InChI code for “(1-Cyclopropylethyl)thiourea” is 1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) . More detailed structural analysis would require specific studies or computational modeling .

Scientific Research Applications

Biological Applications

Thiourea and its derivatives, including “(1-Cyclopropylethyl)thiourea”, have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They have been found to possess numerous beneficial properties, including:

Synthetic Precursors of New Heterocycles

Thiourea derivatives have extensive applications as synthetic precursors of new heterocycles . They play a crucial role in the synthesis of several important heterocyclic compounds .

Pharmacological Applications

Thiourea derivatives have been used extensively in pharmacological applications . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .

Materials Science Applications

Thiourea derivatives find utilization in materials science . They have been used as adhesives, flame retardants, thermal stabilizers, antioxidants, and polymers .

Catalysis

Thiourea derivatives also act as organocatalysts and have been used in many reactions .

Coordination Chemistry

Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

Safety and Hazards

“(1-Cyclopropylethyl)thiourea” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

(1-Cyclopropylethyl)thiourea is a derivative of thiourea, a class of organosulfur compounds that have gained significant attention due to their diverse biological applications Thiourea derivatives have been found to interact with various enzymes involved in the biosynthesis of cell wall components, including mycolic acids, peptidoglycans, and arabinans .

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that (1-Cyclopropylethyl)thiourea may interact with its targets, leading to changes that contribute to these effects.

Biochemical Pathways

(1-Cyclopropylethyl)thiourea, as a thiourea derivative, may affect various biochemical pathways. Thiourea derivatives have been found to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans . These interactions can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell wall synthesis.

Pharmacokinetics

A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that (1-Cyclopropylethyl)thiourea may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Given the diverse biological applications of thiourea derivatives, it can be inferred that (1-cyclopropylethyl)thiourea may have a range of effects at the molecular and cellular levels .

properties

IUPAC Name

1-cyclopropylethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWPKAMJYNJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)thiourea

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